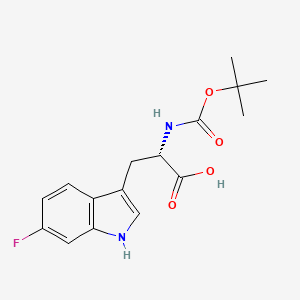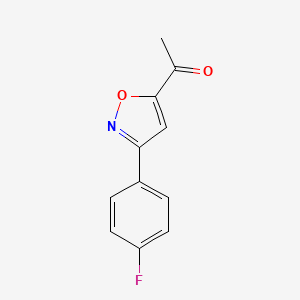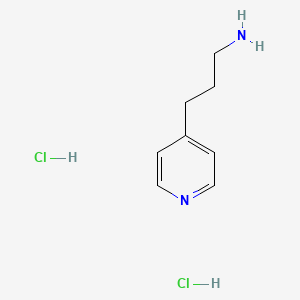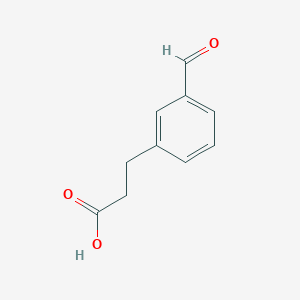
(2-氟-4-丙氧基苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-4-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a derivative of boronic acid, characterized by the presence of a fluorine atom and a propoxy group attached to a phenyl ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
科学研究应用
(2-Fluoro-4-propoxyphenyl)boronic acid has diverse applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials, such as polymers and sensors.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Analytical Chemistry: Employed in the development of sensors and assays for detecting various analytes.
作用机制
Target of Action
The primary target of the compound (2-Fluoro-4-propoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .
Mode of Action
The (2-Fluoro-4-propoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This process is a key step in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by (2-Fluoro-4-propoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is a relatively stable and readily prepared organoboron reagent . These properties likely contribute to its bioavailability in the context of chemical reactions.
Result of Action
The result of the action of (2-Fluoro-4-propoxyphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action of (2-Fluoro-4-propoxyphenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The success of this reaction, and thus the efficacy of the compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also contributes to its efficacy under these conditions .
生化分析
Biochemical Properties
(2-Fluoro-4-propoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules that contain diol groups. For instance, it can bind to serine residues in proteins, forming stable complexes that can inhibit enzyme activity. The interaction with diols is crucial for its function as a biochemical tool in sensing and detection applications .
Cellular Effects
The effects of (2-Fluoro-4-propoxyphenyl)boronic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by binding to key proteins involved in these pathways. It can also affect gene expression by interacting with transcription factors or other regulatory proteins. Additionally, (2-Fluoro-4-propoxyphenyl)boronic acid can alter cellular metabolism by inhibiting enzymes that play a role in metabolic pathways .
Molecular Mechanism
At the molecular level, (2-Fluoro-4-propoxyphenyl)boronic acid exerts its effects through several mechanisms. It can form covalent bonds with diol-containing biomolecules, leading to enzyme inhibition or activation. This compound can also bind to specific proteins, altering their conformation and function. Changes in gene expression can occur due to the interaction of (2-Fluoro-4-propoxyphenyl)boronic acid with transcription factors or other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Fluoro-4-propoxyphenyl)boronic acid can change over time. The stability and degradation of this compound are important factors to consider. Over time, (2-Fluoro-4-propoxyphenyl)boronic acid may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of (2-Fluoro-4-propoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enzyme inhibition or activation. At high doses, (2-Fluoro-4-propoxyphenyl)boronic acid can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain dosage levels .
Metabolic Pathways
(2-Fluoro-4-propoxyphenyl)boronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in cellular energy production .
Transport and Distribution
Within cells and tissues, (2-Fluoro-4-propoxyphenyl)boronic acid is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of (2-Fluoro-4-propoxyphenyl)boronic acid is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of (2-Fluoro-4-propoxyphenyl)boronic acid within the cell can affect its interactions with biomolecules and its overall function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-propoxyphenyl)boronic acid typically involves the reaction of 2-fluoro-4-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: Typically, the reaction is conducted at low temperatures (around -78°C) to control the reactivity of the Grignard reagent.
Solvent: Common solvents used include diethyl ether or tetrahydrofuran (THF).
Hydrolysis: The final step involves hydrolysis with aqueous acid to yield the boronic acid.
Industrial Production Methods
Industrial production of (2-Fluoro-4-propoxyphenyl)boronic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
(2-Fluoro-4-propoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: Can be oxidized to form phenols or quinones.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and propoxy substituents, making it less reactive in certain applications.
2-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the propoxy group, affecting its solubility and reactivity.
4-Propoxyphenylboronic Acid: Contains a propoxy group but lacks the fluorine atom, influencing its electronic properties.
Uniqueness
(2-Fluoro-4-propoxyphenyl)boronic acid is unique due to the combined presence of both fluorine and propoxy groups, which enhance its reactivity and solubility. This makes it particularly useful in applications requiring specific electronic and steric properties.
属性
IUPAC Name |
(2-fluoro-4-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6,12-13H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMQLEDSDCTPRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)




![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride](/img/structure/B1344604.png)


